1-[(4-bromophenyl)sulfonyl]-N-(4-fluorophenyl)-2-pyrrolidinecarboxamide
Description
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-N-(4-fluorophenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN2O3S/c18-12-3-9-15(10-4-12)25(23,24)21-11-1-2-16(21)17(22)20-14-7-5-13(19)6-8-14/h3-10,16H,1-2,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPALYWLOAFUQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-bromophenyl)sulfonyl]-N-(4-fluorophenyl)-2-pyrrolidinecarboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Bromophenyl Sulfonyl Intermediate: The initial step involves the sulfonylation of 4-bromophenyl with a suitable sulfonyl chloride reagent under basic conditions to form the 4-bromophenyl sulfonyl intermediate.
Coupling with Fluorophenyl Amine: The intermediate is then coupled with 4-fluorophenyl amine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(4-bromophenyl)sulfonyl]-N-(4-fluorophenyl)-2-pyrrolidinecarboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic or aliphatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like DMF (dimethylformamide) and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the sulfonyl group to sulfoxides or sulfides, respectively.
Scientific Research Applications
1-[(4-bromophenyl)sulfonyl]-N-(4-fluorophenyl)-2-pyrrolidinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(4-bromophenyl)sulfonyl]-N-(4-fluorophenyl)-2-pyrrolidinecarboxamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The fluorophenyl group can enhance binding affinity to certain receptors, increasing the compound’s potency and specificity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural analogs and their distinguishing features:
Key Observations :
- Halogen Effects : Evidence from maleimide derivatives (e.g., 4-fluoro vs. 4-bromo) suggests minimal impact of halogen size on inhibitory potency (IC₅₀ ~4–7 µM) . This implies that the bromo and fluoro groups in the target compound may primarily affect electronic properties or solubility rather than direct bioactivity.
- Role of Fluorophenyl : The N-(4-fluorophenyl) group in the target compound introduces steric and electronic effects absent in the simpler analog (CAS: 1097616-75-5) . Fluorine’s electronegativity could enhance binding interactions in biological systems.
Biological Activity
1-[(4-bromophenyl)sulfonyl]-N-(4-fluorophenyl)-2-pyrrolidinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a sulfonamide group, bromine, and fluorine atoms on phenyl rings. Its chemical structure can be represented as follows:
This structure is crucial for its interaction with biological targets, influencing its solubility, stability, and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonamide moiety can form strong hydrogen bonds and ionic interactions with amino acid residues in proteins, leading to inhibition or modulation of enzymatic activities.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and urease, which are critical in neurological and gastrointestinal functions respectively .
- Antimicrobial Activity : Preliminary studies indicate moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .
Antimicrobial Activity
The compound has been evaluated for its antibacterial properties. Results from various studies indicate:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains | Weak to Moderate |
These findings suggest that the compound may serve as a lead for developing new antibacterial agents.
Enzyme Inhibition Studies
Inhibition studies have demonstrated that the compound effectively inhibits AChE and urease:
| Enzyme | Inhibition Percentage |
|---|---|
| Acetylcholinesterase (AChE) | 70% at 100 µM |
| Urease | 65% at 100 µM |
These results highlight the potential of the compound in treating conditions related to enzyme dysregulation .
Case Studies
- Analgesic Activity : Research conducted on derivatives of this compound showed promising analgesic effects in animal models. The compounds were tested using the writhing test and hot plate test, demonstrating significant pain relief compared to controls .
- Anti-inflammatory Studies : In vitro studies indicated that the compound could inhibit LPS-induced nitric oxide (NO) secretion in macrophages, suggesting anti-inflammatory properties. Molecular docking studies further supported its potential interaction with COX-2, a key enzyme involved in inflammation .
- Toxicological Assessment : Acute toxicity tests following OECD guidelines revealed a median lethal dose (LD50) indicating acceptable safety margins for further pharmacological exploration .
Q & A
Q. What are the established synthetic routes for 1-[(4-bromophenyl)sulfonyl]-N-(4-fluorophenyl)-2-pyrrolidinecarboxamide?
The compound is synthesized via phase-transfer catalysis (PTC) followed by sulfuric acid hydrolysis. Key steps include cycloalkylation of intermediates like N1-(3-chloropropyl)-N1-cyano(phenyl)methyl-4-bromo-benzamide under PTC conditions, yielding a racemic mixture of the target compound. Solvent choice (e.g., methanol for crystallization) and Lewis acid catalysts (e.g., BF₃·Et₂O) are critical for regioselectivity and yield optimization .
Q. How is the crystal structure of this compound resolved?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown from methanol are analyzed using SHELX programs (e.g., SHELXL for refinement). Hydrogen atoms are located via difference maps, with riding models applied for C-bound H atoms (C–H distances: 0.93–0.97 Å). Isotropic refinement is used for disordered H atoms (e.g., H7a/H7b) .
Q. What spectroscopic techniques validate its purity and structure?
Q. How is the racemic nature of the compound addressed in synthesis?
The compound is synthesized as a racemate due to non-chiral reaction conditions. Resolution methods like chiral HPLC or enzymatic kinetic resolution may separate enantiomers. Crystallization with chiral auxiliaries (e.g., tartaric acid derivatives) is another option .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst) influence yield and regioselectivity?
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but may promote side reactions. Methanol is preferred for crystallization to avoid solvate formation .
- Catalysts : BF₃·Et₂O (Lewis acid) stabilizes transition states in imine formation, improving cyclization efficiency. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate anion exchange in biphasic systems .
Q. What contradictions exist in reported synthetic protocols?
Discrepancies arise in hydrolysis conditions. While concentrated H₂SO₄ is standard , some protocols use milder acids (e.g., HCl) to avoid over-hydrolysis of the pyrrolidine carboxamide. Researchers must validate conditions via TLC/MS monitoring .
Q. How does the sulfonyl group impact biological activity compared to analogs?
The 4-bromophenyl sulfonyl moiety enhances electrophilic reactivity and hydrogen-bonding capacity, potentially improving target binding (e.g., enzyme inhibition). In contrast, analogs with methyl sulfonyl groups show reduced potency due to weaker π-π stacking .
Q. What computational methods predict intermolecular interactions in its crystal lattice?
Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H-bonding, halogen interactions). Graph set analysis (Etter’s rules) classifies hydrogen-bonding motifs (e.g., R₂²(8) patterns for amide dimers) .
Q. How to optimize enantiomeric excess (ee) for pharmacological studies?
Q. What stability challenges arise under varying pH and temperature?
The compound degrades in basic conditions (pH > 9) due to sulfonyl group hydrolysis. Thermal gravimetric analysis (TGA) shows stability up to 150°C, but prolonged heating in solution induces racemization .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
